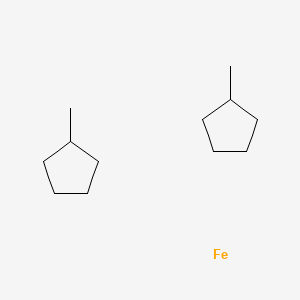
Iron;methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;methylcyclopentane is an organic compound that consists of an iron atom coordinated to a methylcyclopentane ligand. Methylcyclopentane is a colorless, flammable liquid with a faint odor and is a component of the naphthene fraction of petroleum
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iron;methylcyclopentane can be achieved through several methods. One common approach involves the conjugate addition of homoenolates to alkenes and alkynes, followed by condensation of the resulting enolate . Another method includes the use of metal-mediated reactions, such as those involving nickel or ruthenium catalysts, to facilitate the formation of the cyclopentane ring .
Industrial Production Methods: Industrial production of methylcyclopentane typically involves the hydrogenation of benzene using hydriodic acid, a process discovered by Nikolai Kischner in 1895 . This method is practiced on a large scale in the production of gasoline from petroleum, where methylcyclopentane is converted to benzene through a platinum-catalyzed dehydroisomerization reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Iron;methylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form cyclohexane or benzene, depending on the reaction conditions . Reduction reactions typically involve the use of hydrogen gas or other reducing agents to convert the compound back to its original state .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen gas, hydriodic acid, and platinum catalysts . Reaction conditions vary depending on the desired outcome, with temperatures ranging from room temperature to several hundred degrees Celsius .
Major Products Formed: The major products formed from the reactions of this compound include cyclohexane, benzene, and various substituted derivatives . These products are of significant interest in the petrochemical industry and for the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Iron;methylcyclopentane has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a precursor for the synthesis of other cycloalkanes and as a reagent in various organic reactions . In biology, it has been studied for its potential use in drug delivery systems and as a model compound for understanding the behavior of cyclic hydrocarbons in biological systems .
In medicine, iron-based macrocyclic complexes, including those involving methylcyclopentane, have shown promise as antimicrobial, anti-inflammatory, and anticancer agents . In industry, the compound is used in the production of gasoline and other petrochemical products .
Wirkmechanismus
The mechanism of action of iron;methylcyclopentane involves its interaction with various molecular targets and pathways. The compound exerts its effects through the formation of coordination complexes with other molecules, which can influence their reactivity and stability . In biological systems, iron-based compounds are known to participate in redox reactions, which are essential for processes such as respiration and metabolism .
Vergleich Mit ähnlichen Verbindungen
Iron;methylcyclopentane can be compared to other similar compounds, such as cyclohexane, cyclopentane, and cyclohexene. These compounds share similar cyclic structures but differ in their chemical properties and reactivity . For example, cyclohexane is more stable and less reactive than methylcyclopentane due to its lack of ring strain . Cyclopentane, on the other hand, has similar reactivity but differs in its physical properties .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and applications have been extensively studied, making it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C12H24Fe |
|---|---|
Molekulargewicht |
224.16 g/mol |
IUPAC-Name |
iron;methylcyclopentane |
InChI |
InChI=1S/2C6H12.Fe/c2*1-6-4-2-3-5-6;/h2*6H,2-5H2,1H3; |
InChI-Schlüssel |
YNUNHKUGCGXGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1.CC1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)
![ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide](/img/structure/B13399720.png)
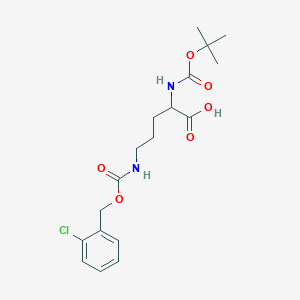
![5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-;5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-](/img/structure/B13399739.png)
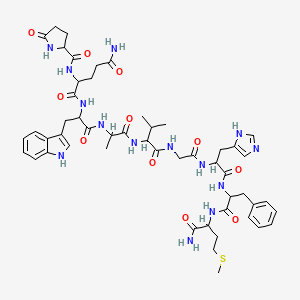

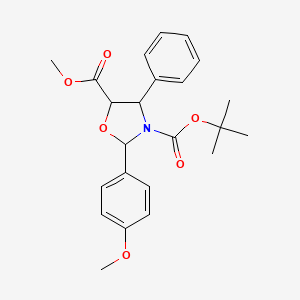
![10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399768.png)
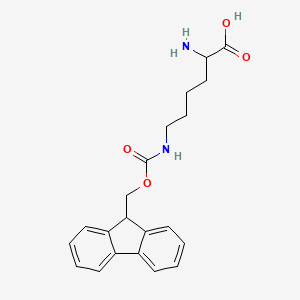
![N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13399778.png)
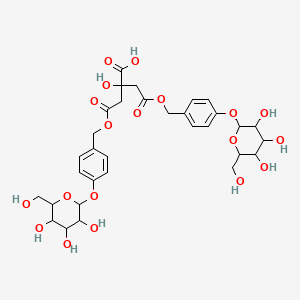

![1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)
